Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane
Description
Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane is a sulfone derivative characterized by a benzyl group attached to a 2-nitro-5-(trifluoromethyl)phenyl moiety via a dioxosulfur (SO₂) bridge. The nitro (–NO₂) and trifluoromethyl (–CF₃) groups are strong electron-withdrawing substituents, which likely enhance electrophilicity at the sulfur center and influence stability, solubility, and reactivity compared to simpler sulfones or sulfanes .
Properties
IUPAC Name |
2-benzylsulfonyl-1-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)11-6-7-12(18(19)20)13(8-11)23(21,22)9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZACJHNBXTAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane typically involves multi-step organic reactions. One common method includes the nitration of a benzyl-substituted phenyl compound followed by the introduction of a trifluoromethyl group. The final step involves the incorporation of the dioxo-lambda~6~-sulfane moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural and Reactivity Comparisons with Sulfanes
highlights reactivity trends in sulfanes (S–S bonded compounds), which differ from sulfones (SO₂-containing compounds) but provide context for substituent effects:
Key Insights :
- Sulfanes’ reactivity depends on chain length and electronic environment. Shorter chains (e.g., compound 2) favor higher reactivity.
- The target compound’s SO₂ group and electron-withdrawing substituents (–NO₂, –CF₃) would render it less nucleophilic than sulfanes but more resistant to oxidation .
Comparison with Sulfones and Benzene Derivatives
lists sulfones and benzene derivatives, enabling comparisons of substituent effects:
Key Insights :
- Electron-withdrawing groups (–NO₂, –CF₃) in the target compound likely increase its acidity and electrophilicity compared to chloro- or methoxy-substituted sulfones .
- The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability in biological applications .
Biological Activity
Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane is a complex chemical compound with significant potential in various biological applications. Its unique structure, which includes a benzyl group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a dioxo-lambda~6~-sulfane moiety, contributes to its biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H10F3NO4S
- Molar Mass : 345.29 g/mol
- CAS Number : 866137-59-9
The compound's structural features enhance its reactivity and interaction with biological systems. The presence of the nitro and trifluoromethyl groups is particularly noteworthy as they can influence the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration : A benzyl-substituted phenyl compound is nitrated to introduce the nitro group.
- Trifluoromethylation : The trifluoromethyl group is introduced via specialized reagents.
- Formation of Dioxo-lambda~6~-sulfane : The final step involves the incorporation of the dioxo-lambda~6~-sulfane moiety through oxidation reactions.
These steps ensure high yield and purity of the final product, which is crucial for subsequent biological evaluations.
This compound exhibits its biological effects through interactions with specific molecular targets. The nitro and trifluoromethyl groups enhance its ability to form stable complexes with enzymes or receptors, potentially leading to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering signal transduction pathways.
Therapeutic Applications
Research indicates that this compound could have several therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.
- Neuroprotective Effects : Some studies have explored its potential in protecting neuronal cells from oxidative stress.
Case Studies and Research Findings
- Antibacterial Activity :
-
Anticancer Studies :
- In vitro assays demonstrated that the compound could reduce proliferation in various cancer cell lines, suggesting its potential as an anticancer agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Neuroprotective Studies :
- Research on neuroprotective effects highlighted that compounds with similar structural features could mitigate oxidative damage in neuronal cells, indicating possible applications in neurodegenerative diseases .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
